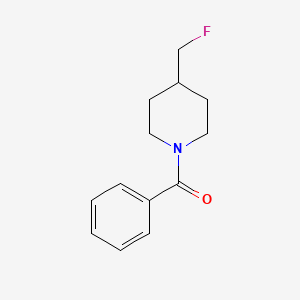
1-Benzoyl-4-(fluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4-(fluoromethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their significant roles in pharmaceuticals and organic synthesis. The compound this compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of the piperidine ring and a fluoromethyl group at the fourth position of the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzoyl-4-(fluoromethyl)piperidine can be synthesized through various methods. One common approach involves the reaction of 4-(fluoromethyl)piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzoyl-4-(fluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 1-Benzyl-4-(fluoromethyl)piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzoyl-4-(fluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzoyl-4-(fluoromethyl)piperidine involves its interaction with specific molecular targets. The benzoyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The fluoromethyl group can influence the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, which lacks the benzoyl and fluoromethyl groups.
1-Benzoylpiperidine: Similar structure but without the fluoromethyl group.
4-(Fluoromethyl)piperidine: Lacks the benzoyl group.
Uniqueness: 1-Benzoyl-4-(fluoromethyl)piperidine is unique due to the presence of both the benzoyl and fluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Propriétés
Formule moléculaire |
C13H16FNO |
|---|---|
Poids moléculaire |
221.27 g/mol |
Nom IUPAC |
[4-(fluoromethyl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C13H16FNO/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Clé InChI |
OPJMHZFTTTUSDY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CF)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


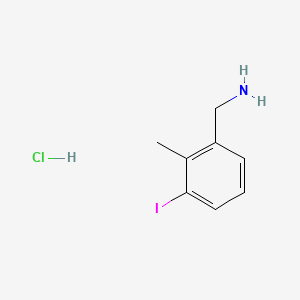
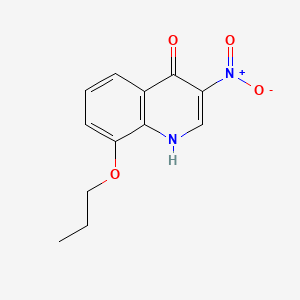
![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)
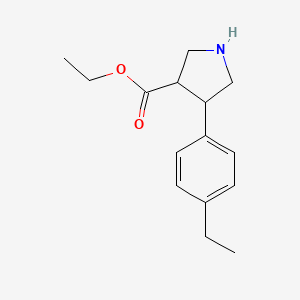

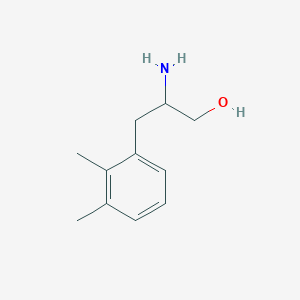
![4-[(Oxetan-3-yl)amino]phenol](/img/structure/B13479344.png)
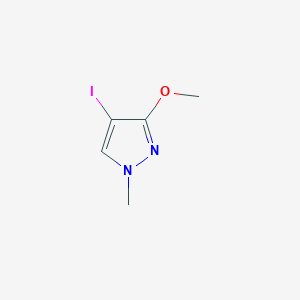
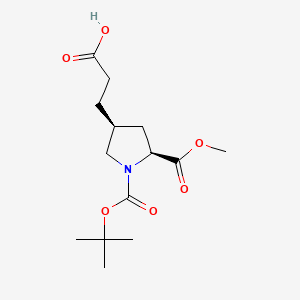
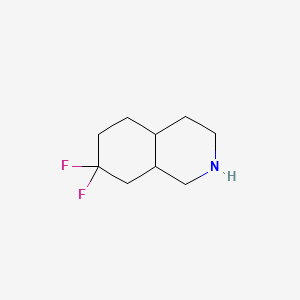
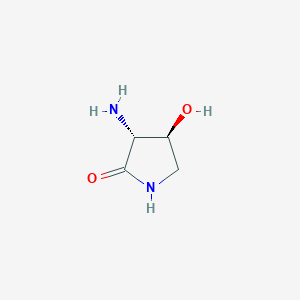
![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)

